Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate
Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate
Brand Name:
Vulcanchem
CAS No.:
5605-66-3
VCID:
VC0056777
InChI:
InChI=1S/C50H60N4O19/c55-23-35-37(56)36(54-50(65)69-27-31-19-11-4-12-20-31)39(58)45(71-35)72-43-32(52-48(63)67-25-29-15-7-2-8-16-29)21-33(53-49(64)68-26-30-17-9-3-10-18-30)44(42(43)61)73-46-41(60)40(59)38(57)34(70-46)22-51-47(62)66-24-28-13-5-1-6-14-28/h1-20,32-46,55-61H,21-27H2,(H,51,62)(H,52,63)(H,53,64)(H,54,65)
SMILES:
C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)OC3C(C(C(C(O3)CNC(=O)OCC4=CC=CC=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)NC(=O)OCC6=CC=CC=C6)O)NC(=O)OCC7=CC=CC=C7
Molecular Formula:
C50H60N4O19
Molecular Weight:
1021 g/mol
Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate
CAS No.: 5605-66-3
Reference Standards
VCID: VC0056777
Molecular Formula: C50H60N4O19
Molecular Weight: 1021 g/mol
CAS No. | 5605-66-3 |
---|---|
Product Name | Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate |
Molecular Formula | C50H60N4O19 |
Molecular Weight | 1021 g/mol |
IUPAC Name | benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate |
Standard InChI | InChI=1S/C50H60N4O19/c55-23-35-37(56)36(54-50(65)69-27-31-19-11-4-12-20-31)39(58)45(71-35)72-43-32(52-48(63)67-25-29-15-7-2-8-16-29)21-33(53-49(64)68-26-30-17-9-3-10-18-30)44(42(43)61)73-46-41(60)40(59)38(57)34(70-46)22-51-47(62)66-24-28-13-5-1-6-14-28/h1-20,32-46,55-61H,21-27H2,(H,51,62)(H,52,63)(H,53,64)(H,54,65) |
Standard InChIKey | AIDXZJAAGUGGHO-UHFFFAOYSA-N |
SMILES | C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)OC3C(C(C(C(O3)CNC(=O)OCC4=CC=CC=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)NC(=O)OCC6=CC=CC=C6)O)NC(=O)OCC7=CC=CC=C7 |
Canonical SMILES | C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)OC3C(C(C(C(O3)CNC(=O)OCC4=CC=CC=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)NC(=O)OCC6=CC=CC=C6)O)NC(=O)OCC7=CC=CC=C7 |
Synonyms | O-3-Deoxy-3-[[(phenylmethoxy)carbonyl]amino]-α-D-glucopyranosyl-(1→6)-O-[6-deoxy-6-[[(phenylmethoxy)carbonyl]amino]-α-D-glucopyranosyl-(1→4)]-2-deoxy-N,N’-bis[(phenylmethoxy)carbonyl]-D-streptamine; O-3-Deoxy-3-[[(phenylmethoxy)carbonyl]amino]-α-D-gl |
PubChem Compound | 14481017 |
Last Modified | Nov 11 2021 |
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